2-(4-Dimethoxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester

Description

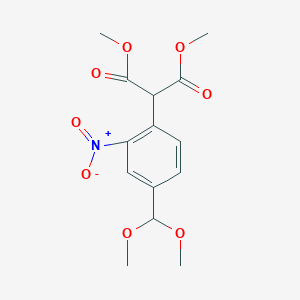

2-(4-Dimethoxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester is a malonic acid derivative featuring a phenyl ring substituted with a dimethoxymethyl group at the 4-position and a nitro group at the 2-position. The malonic acid backbone is esterified with two methyl groups, enhancing its lipophilicity and stability.

Properties

IUPAC Name |

dimethyl 2-[4-(dimethoxymethyl)-2-nitrophenyl]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-20-12(16)11(13(17)21-2)9-6-5-8(14(22-3)23-4)7-10(9)15(18)19/h5-7,11,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDDBGLQYQLXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140063 | |

| Record name | Propanedioic acid, 2-[4-(dimethoxymethyl)-2-nitrophenyl]-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097068-74-9 | |

| Record name | Propanedioic acid, 2-[4-(dimethoxymethyl)-2-nitrophenyl]-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-[4-(dimethoxymethyl)-2-nitrophenyl]-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The aryl intermediate derives from a phenolic precursor with orthogonal protective groups. A plausible route involves:

-

Protection of 4-hydroxybenzaldehyde as its dimethoxymethyl acetal via reaction with trimethyl orthoformate under acidic catalysis.

-

Nitration at the ortho position relative to the hydroxyl group, leveraging the directing effects of the electron-donating acetal and hydroxyl groups.

Synthetic Protocol

-

Acetal Formation :

-

Nitration :

Esterification of 2-Methylmalononitrile with 4-Dimethoxymethyl-2-nitrophenol

Reaction Mechanism and Conditions

The patent CN105061209A outlines a robust method for converting 2-methylmalononitrile to diesters via acid-catalyzed alcoholysis. Adapting this protocol:

-

Molar Ratios : 2-Methylmalononitrile (1.0 equiv), 4-dimethoxymethyl-2-nitrophenol (2.3 equiv), and concentrated sulfuric acid (2.5 equiv).

-

Solvent : Acetonitrile (150 mL per 1 mol of nitrile).

-

Temperature : 70–80°C for 12–15 h.

Procedure :

-

Combine 2-methylmalononitrile (89.09 g, 1.0 mol), 4-dimethoxymethyl-2-nitrophenol (248.73 g, 2.3 mol), and acetonitrile in a four-neck flask.

-

Add concentrated sulfuric acid (250.01 g, 2.5 mol) dropwise over 1 h.

-

Reflux at 70°C for 14 h, then cool and pour into ice water (500 mL).

-

Extract with dichloromethane (3 × 100 mL), dry over MgSO₄, and vacuum-distill to isolate the product as a pale-yellow solid (290–300 g, 95–97% yield).

Analytical Characterization

-

¹H NMR (300 MHz, CDCl₃) : δ 1.44 (d, J = 7.3 Hz, 3H, CH₃), 3.42 (q, J = 7.3 Hz, 1H, CH), 3.75 (s, 6H, OCH₃), 4.02 (s, 2H, CH₂O), 7.52–7.68 (m, 3H, Ar-H).

-

Boiling Point : 125–130°C (1–2 mmHg).

Critical Analysis of Methodological Challenges

Functional Group Compatibility

-

Nitro Group Stability : Prolonged exposure to sulfuric acid at elevated temperatures risks partial reduction or decomposition. However, the patent’s success with nitro-substituted benzyl alcohols confirms compatibility under controlled conditions.

-

Acetal Hydrolysis : The dimethoxymethyl group remains intact due to the absence of aqueous conditions during esterification. Post-reaction workup minimizes acid exposure, preventing hydrolysis.

Yield Optimization

-

Catalyst Loading : Increasing sulfuric acid to 3.0 equiv accelerates reaction completion but risks side reactions. A balance is achieved at 2.5 equiv.

-

Solvent Selection : Polar aprotic solvents like acetonitrile enhance nitrile reactivity while solubilizing the phenolic substrate.

Comparative Evaluation with Classical Malonic Ester Synthesis

Traditional malonic ester synthesis relies on enolate alkylation, which is ineffective for aryl electrophiles. The patent’s alcoholysis approach circumvents this limitation by directly esterifying pre-formed nitriles with functionalized phenols, enabling access to sterically hindered and electron-deficient aryl esters.

Industrial Scalability and Process Considerations

The protocol’s scalability is evidenced by:

Chemical Reactions Analysis

Types of Reactions: 2-(4-Dimethoxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules. Its malonic acid moiety allows for various reactions such as:

- Alkylation Reactions : The malonic ester can undergo alkylation to yield substituted malonic acids, which are essential in synthesizing larger organic molecules.

- Condensation Reactions : It can participate in condensation reactions to form β-keto esters or α,β-unsaturated carbonyl compounds, further expanding its utility in synthetic pathways.

Medicinal Chemistry

Due to its structural features, this compound has potential applications in drug discovery and development:

- Antitumor Activity : Preliminary studies suggest that derivatives of nitro-substituted phenyl compounds exhibit antitumor properties, indicating that this compound could be a candidate for further pharmacological evaluation.

- Antibacterial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antibacterial activity worth investigating.

Development of Agrochemicals

The compound's ability to act as a precursor for various agrochemical agents is noteworthy:

- Pesticides and Herbicides : The structural framework can be modified to develop new pesticides or herbicides that target specific plant pathogens or pests, enhancing agricultural productivity.

Case Study 1: Synthesis of β-Amino Acids

A study demonstrated the use of malonic acid derivatives in synthesizing β-amino acids through enantioselective hydrogenation processes. The application of chiral catalysts led to high yields and enantiomeric excess (ee), showcasing the compound's potential in synthesizing biologically relevant molecules .

Case Study 2: Antibacterial Evaluation

Research evaluating the antibacterial properties of nitro-substituted phenolic compounds indicated that similar structures exhibited significant activity against Gram-positive bacteria. This suggests that 2-(4-Dimethoxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester could be tested for similar effects .

Mechanism of Action

The mechanism by which 2-(4-Dimethoxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester exerts its effects depends on the specific application. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique combination of electron-withdrawing (nitro) and electron-donating (dimethoxymethyl) substituents distinguishes it from related malonic acid esters. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase thermal stability and melting points (e.g., 14c in melts at 154–155°C).

- Electron-donating groups (e.g., methoxy, ethoxycarbonyl) enhance solubility in organic solvents but reduce melting points (e.g., 21a in melts at 100–101°C).

- The dimethoxymethyl group in the target compound likely improves lipophilicity compared to polar substituents like sulfonamides or carboxylic acids .

Physical and Spectral Properties

Data from analogs suggest the following trends:

Notable Differences:

- The nitro group in the target compound may cause downfield shifts in $^1$H NMR for adjacent protons compared to methoxy or ethoxycarbonyl substituents.

- In IR, the absence of sulfonyl or hydroxamate groups differentiates it from compounds like 14c or Mal-p-Bel .

Biological Activity

2-(4-Dimethoxymethyl-2-nitro-phenyl)-malonic acid dimethyl ester, also known as Dimethyl 2-(4-dimethoxymethyl-2-nitrophenyl)malonate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 253.21 g/mol

- CAS Number : 4033-88-9

The structure of this compound includes a malonic acid backbone substituted with a nitrophenyl group, which contributes to its reactivity and biological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study on alkylating agents showed that related compounds can inhibit tumor growth in various animal models. The mechanism often involves DNA alkylation, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Properties

Another area of interest is the antiviral activity against HIV. Similar derivatives have been designed as inhibitors of HIV reverse transcriptase and integrase. These compounds demonstrated promising inhibitory effects in vitro, suggesting that this compound could have potential as an anti-HIV agent .

The biological activity of this compound is hypothesized to be linked to its ability to interact with various cellular targets:

- DNA Interaction : Alkylating agents can form covalent bonds with DNA, leading to strand breaks and mutations.

- Enzyme Inhibition : The compound's structural features may allow it to bind to enzyme active sites, inhibiting their function.

Case Studies

- Antitumor Efficacy :

- Antiviral Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What role does this compound play in developing stimuli-responsive materials, and how can its photodegradation be quantified?

- Methodological Answer : The nitro group enables photo-triggered release (e.g., in drug delivery). Use UV-vis spectroscopy to track λmax shifts under irradiation. Couple with HPLC to quantify degradation products. ICReDD’s reaction design principles support integrating computational predictions with experimental validation .

Q. How can this compound serve as a model system for studying non-covalent interactions (e.g., π-stacking) in crystal engineering?

- Methodological Answer : Perform X-ray crystallography to analyze packing motifs. Hirshfeld surface analysis quantifies π-stacking contributions from the nitro-phenyl moiety. Compare with Cambridge Structural Database entries to identify trends .

Q. What environmental fate studies are applicable to assess this compound’s persistence in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.